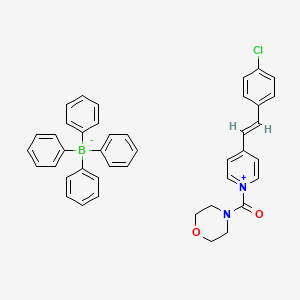
4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and materials science. The compound’s structure includes a chlorostyryl group, a morpholine-4-carbonyl group, and a pyridin-1-ium ion, paired with a tetraphenylborate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate typically involves multi-step organic reactions. The process may include:
Formation of the Chlorostyryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a chlorobenzaldehyde.
Introduction of the Morpholine-4-Carbonyl Group: This step may involve the reaction of morpholine with a suitable carboxylic acid derivative.
Formation of the Pyridin-1-ium Ion: This can be synthesized through the quaternization of pyridine with an appropriate alkylating agent.
Combination with Tetraphenylborate: The final step involves the ion exchange reaction to pair the pyridin-1-ium ion with the tetraphenylborate anion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chlorostyryl group.
Reduction: Reduction reactions could target the carbonyl group in the morpholine-4-carbonyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-1-ium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Probes: It could be used as a probe to study biological processes or as a ligand in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a catalyst, the compound might facilitate the formation or breaking of chemical bonds through electron transfer. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorostyryl)pyridine: Lacks the morpholine-4-carbonyl group.
1-(Morpholine-4-carbonyl)pyridin-1-ium: Lacks the chlorostyryl group.
Tetraphenylborate Salts: Various salts with different cations.
Uniqueness
The combination of the chlorostyryl, morpholine-4-carbonyl, and pyridin-1-ium groups in a single molecule, paired with the tetraphenylborate anion, may confer unique chemical and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C42H38BClN2O2 |
|---|---|
Poids moléculaire |
649.0 g/mol |
Nom IUPAC |
[4-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-1-ium-1-yl]-morpholin-4-ylmethanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C18H18ClN2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;19-17-5-3-15(4-6-17)1-2-16-7-9-20(10-8-16)18(22)21-11-13-23-14-12-21/h1-20H;1-10H,11-14H2/q-1;+1/b;2-1+ |
Clé InChI |
CXGJNVCXZTZSGT-WLHGVMLRSA-N |
SMILES isomérique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)C=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




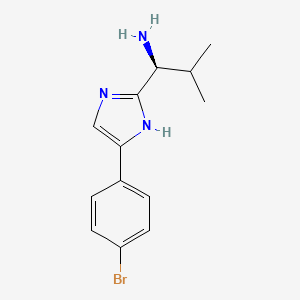
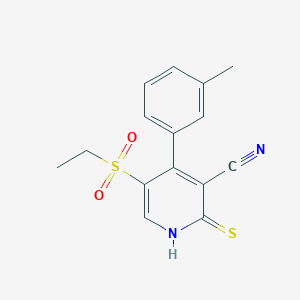
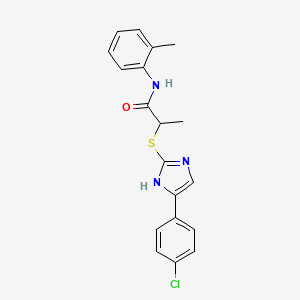
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
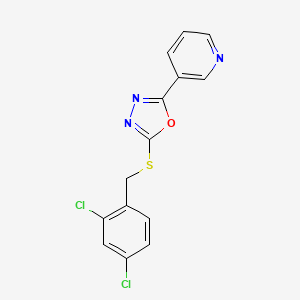
![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)

![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
![Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
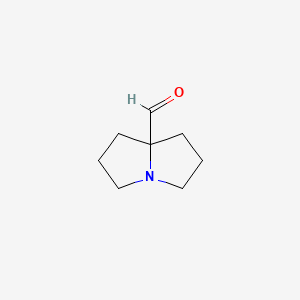
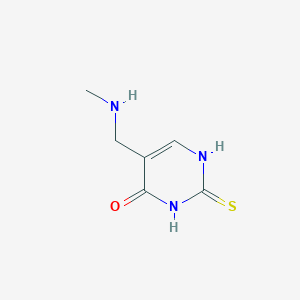
![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
